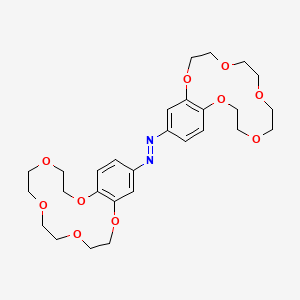![molecular formula C13H24N4O2 B13567473 tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)
tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azidoethyl group, and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-azidoethyl)cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or alkyl halides.
Reduction Reactions: Hydrogen gas, palladium on carbon.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed:
Substitution Reactions: Various substituted derivatives.
Reduction Reactions: Corresponding amine derivatives.
Cycloaddition Reactions: Triazole derivatives[][4].
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful in click chemistry, allowing for the efficient formation of triazole rings .
Biology and Medicine: The azido group can be used to introduce bioorthogonal functional groups into molecules, facilitating the study of biological processes and the development of targeted therapies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including drug development and materials science .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-azidoethyl)carbamate
- tert-Butyl N-(4-azidobutyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Comparison: While all these compounds contain the tert-butyl carbamate moiety, they differ in the nature of the substituents attached to the nitrogen atom. tert-Butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate is unique due to the presence of both an azidoethyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C13H24N4O2 |
|---|---|
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)16-11-6-4-10(5-7-11)8-9-15-17-14/h10-11H,4-9H2,1-3H3,(H,16,18) |
Clave InChI |
WMRYQNFDTFZBOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


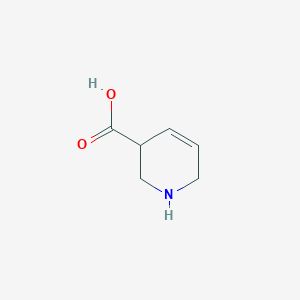
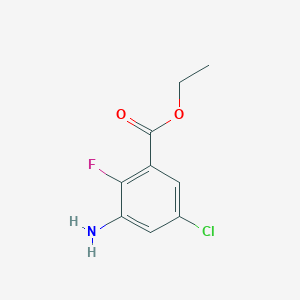
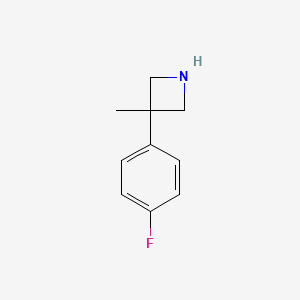
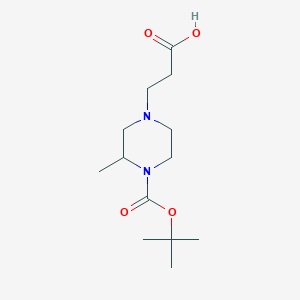
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)


![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
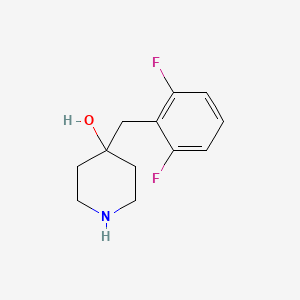
![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
